1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea
Overview
Description
1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea is a complex organic compound that features a thiadiazole ring, a phenoxy group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the reaction of appropriate precursors under controlled conditions to form the 1,3,4-thiadiazole ring.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where 4-chloro-3-methylphenol reacts with a suitable electrophile.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve disruption of cellular processes in microorganisms, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(3,4-dimethylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and urea moiety are particularly noteworthy, as they contribute to its potential as a versatile compound in various applications.
Properties
IUPAC Name |
1-[5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-11-4-5-14(8-12(11)2)21-18(25)22-19-24-23-17(27-19)10-26-15-6-7-16(20)13(3)9-15/h4-9H,10H2,1-3H3,(H2,21,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTGYLDWQAOJAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC(=C(C=C3)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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